molecular formula C16H23NO3 B14396861 1-{[2-(Phenoxymethyl)-1,3-dioxolan-4-yl]methyl}piperidine CAS No. 89833-20-5

1-{[2-(Phenoxymethyl)-1,3-dioxolan-4-yl]methyl}piperidine

Cat. No.: B14396861
CAS No.: 89833-20-5
M. Wt: 277.36 g/mol
InChI Key: ASQYJEJEEVJGHH-UHFFFAOYSA-N
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Description

1-{[2-(Phenoxymethyl)-1,3-dioxolan-4-yl]methyl}piperidine is a complex organic compound featuring a piperidine ring, a dioxolane ring, and a phenoxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-{[2-(Phenoxymethyl)-1,3-dioxolan-4-yl]methyl}piperidine typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactions and the use of catalysts to enhance yield and selectivity. Techniques such as microwave irradiation and the use of Grignard reagents have been reported to be effective in synthesizing piperidine derivatives .

Chemical Reactions Analysis

Types of Reactions: 1-{[2-(Phenoxymethyl)-1,3-dioxolan-4-yl]methyl}piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation or metal hydrides.

    Substitution: Nucleophilic substitution reactions can occur at the phenoxymethyl group or the piperidine nitrogen.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.

    Substitution: Alkyl halides, phenol derivatives.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

1-{[2-(Phenoxymethyl)-1,3-dioxolan-4-yl]methyl}piperidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-{[2-(Phenoxymethyl)-1,3-dioxolan-4-yl]methyl}piperidine involves its interaction with specific molecular targets. The phenoxymethyl group may interact with enzymes or receptors, while the piperidine ring can enhance the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use .

Properties

CAS No.

89833-20-5

Molecular Formula

C16H23NO3

Molecular Weight

277.36 g/mol

IUPAC Name

1-[[2-(phenoxymethyl)-1,3-dioxolan-4-yl]methyl]piperidine

InChI

InChI=1S/C16H23NO3/c1-3-7-14(8-4-1)18-13-16-19-12-15(20-16)11-17-9-5-2-6-10-17/h1,3-4,7-8,15-16H,2,5-6,9-13H2

InChI Key

ASQYJEJEEVJGHH-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CC2COC(O2)COC3=CC=CC=C3

Origin of Product

United States

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